

An In-depth Technical Guide to the Pharmacokinetics of Ivabradine

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Compound of Interest

Compound Name: *Ivabradine-d3 Hydrochloride*

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A Note on **Ivabradine-d3 Hydrochloride**: This guide focuses on the pharmacokinetics of ivabradine. **Ivabradine-d3 hydrochloride**, a deuterated analog of ivabradine, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of ivabradine in biological matrices. Its near-identical physicochemical properties to the parent drug, with a distinct mass, make it an ideal tool for such applications. The pharmacokinetic data presented for ivabradine is representative of what would be expected for ivabradine-d3.

Introduction

Ivabradine is a heart rate-lowering agent that selectively and specifically inhibits the cardiac pacemaker If current.[1][2][3] This mechanism of action reduces the heart rate without affecting myocardial contractility or ventricular repolarization.[2][4][5] It is indicated for the treatment of stable, symptomatic chronic heart failure with reduced left ventricular ejection fraction and stable angina pectoris.[2][5][6] Understanding the pharmacokinetic profile of ivabradine is crucial for its safe and effective use in the intended patient populations.

Pharmacokinetic Profile

The pharmacokinetics of ivabradine have been shown to be linear over an oral dose range of 0.5 mg to 24 mg.[1][6][7]

Absorption

Following oral administration, ivabradine is rapidly and almost completely absorbed.^{[1][7][8]} Peak plasma concentrations are typically reached in approximately one hour under fasting conditions.^{[1][4][6][7][8][9]} However, the absolute oral bioavailability is approximately 40% due to significant first-pass metabolism in the gastrointestinal tract and liver.^{[1][4][6][7][9][10][11][12]}

The presence of food delays absorption by about one hour and increases plasma exposure by 20% to 40%.^{[1][4][6][7][9][10][11][12]} Therefore, it is recommended that ivabradine be administered with meals to reduce intra-individual variability in exposure.^{[1][4][6][13]}

Distribution

Ivabradine is approximately 70% bound to plasma proteins.^{[1][4][6][7][9][14]} The volume of distribution at steady state is approximately 100 liters, indicating extensive tissue distribution.^{[1][4][6][7][9]}

Metabolism

Ivabradine is extensively metabolized in the liver and intestines, primarily through oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.^{[1][4][6][7][9][15][16][17]} The major active metabolite is the N-desmethylated derivative, S 18982.^{[1][4][6][7][9][15]} This metabolite is equipotent to ivabradine and circulates at concentrations approximately 40% of the parent compound.^{[1][4][6][7][9][15]} S 18982 is also metabolized by CYP3A4.^{[4][6][9][15]}

Excretion

The plasma concentration of ivabradine declines with a distribution half-life of about 2 hours and an effective elimination half-life of approximately 6 hours.^{[4][6][7][9]} The total clearance of ivabradine is approximately 24 L/h, with renal clearance accounting for about 4.2 L/h.^{[1][4][6][7]} Metabolites are excreted in both the urine and feces to a similar extent.^{[1][4][6][7][15]} Approximately 4% of an oral dose is excreted unchanged in the urine.^{[1][4][6][7][15]}

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ivabradine.

Table 1: Absorption and Distribution Parameters

Parameter	Value	Reference(s)
Absolute Bioavailability	~40%	[1][4][6][7][9][10][11][12]
Time to Peak Plasma Concentration (Tmax) (fasting)	~1 hour	[1][4][6][7][8][9]
Effect of Food on Tmax	Delayed by ~1 hour	[1][4][6][7][9][11]
Effect of Food on Plasma Exposure (AUC)	Increased by 20-40%	[1][4][6][7][9][10][11]
Plasma Protein Binding	~70%	[1][4][6][7][9][14]
Volume of Distribution (Vd) at Steady State	~100 L	[1][4][6][7][9]

Table 2: Metabolism and Excretion Parameters

Parameter	Value	Reference(s)
Primary Metabolizing Enzyme	CYP3A4	[1][4][6][7][9][15][16][17]
Major Active Metabolite	N-desmethyl ivabradine (S 18982)	[1][4][6][7][9][15]
Distribution Half-life (t _{1/2α})	~2 hours	[4][6][7][9]
Effective Elimination Half-life (t _{1/2β})	~6 hours	[4][6][7][9]
Total Clearance (CL)	~24 L/h	[1][4][6][7]
Renal Clearance (CLR)	~4.2 L/h	[1][4][6][7]
Unchanged Drug Excreted in Urine	~4%	[1][4][6][7][15]
Route of Excretion of Metabolites	Urine and Feces	[1][4][6][7][15]

Experimental Protocols

The determination of ivabradine's pharmacokinetic parameters typically involves a clinical study with healthy volunteers or the target patient population. A representative experimental protocol is outlined below.

Study Design

A single-dose, open-label, two-period crossover study is a common design to assess the pharmacokinetics of a new formulation against a reference or to evaluate the effect of food.

Subject Selection

Healthy male and female subjects, typically between the ages of 18 and 45, are recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests.

Drug Administration

A single oral dose of ivabradine (e.g., 5 mg tablet) is administered with a standardized volume of water after an overnight fast of at least 10 hours. For food-effect studies, the dose is administered after a standardized high-fat breakfast.

Sample Collection

Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points, such as pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

The concentration of ivabradine and its major active metabolite, S 18982, in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.^{[18][19][20][21]}

- **Sample Preparation:** A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma matrix.

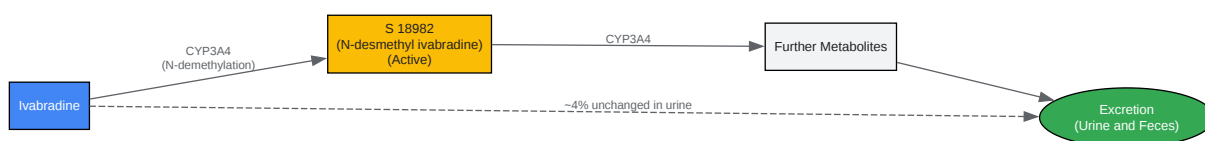
- **Internal Standard:** A deuterated analog, such as **ivabradine-d3 hydrochloride**, is added to the plasma samples as an internal standard to ensure accuracy and precision of the quantification.
- **Chromatographic Separation:** The analytes are separated on a C18 reversed-phase column with a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[18][19]
- **Mass Spectrometric Detection:** Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. These parameters include C_{max}, T_{max}, AUC_{0-t}, AUC_{0-inf}, t_{1/2}, CL, and V_d.

Visualizations

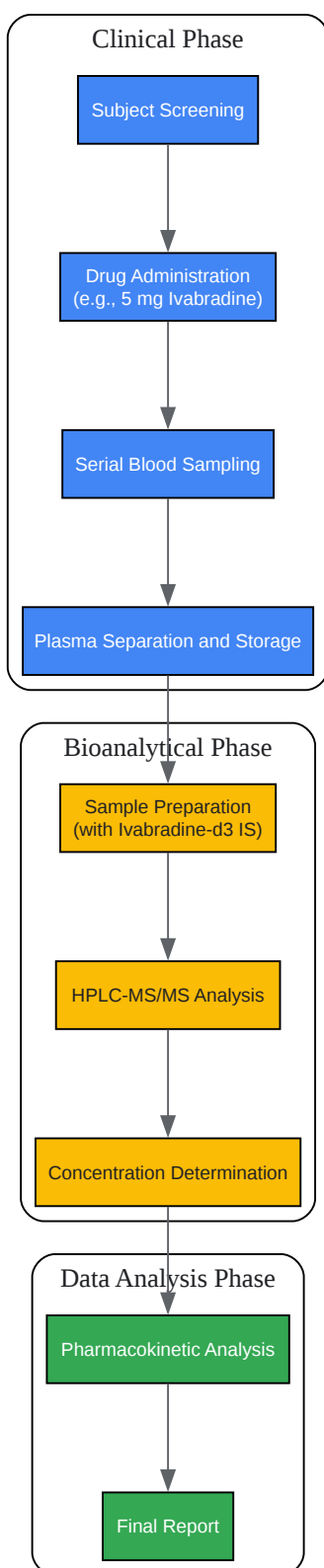
Metabolic Pathway of Ivabradine



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Caption: Metabolic pathway of ivabradine.

Experimental Workflow for a Pharmacokinetic Study



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Caption: Workflow for a typical ivabradine pharmacokinetic study.

Drug Interactions

Given that ivabradine is primarily metabolized by CYP3A4, its pharmacokinetics are significantly affected by co-administration with strong inhibitors or inducers of this enzyme.[1][4][15][22]

- **CYP3A4 Inhibitors:** Potent CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics, HIV protease inhibitors) are contraindicated as they can substantially increase plasma concentrations of ivabradine, leading to an increased risk of excessive bradycardia.[1][4][15] Moderate inhibitors like diltiazem and verapamil should also be avoided.[1][10]
- **CYP3A4 Inducers:** Co-administration with CYP3A4 inducers (e.g., St. John's wort, rifampicin, barbiturates) can decrease ivabradine plasma concentrations and its efficacy.[1][4]

Special Populations

- **Hepatic Impairment:** No dosage adjustment is necessary for patients with mild to moderate hepatic impairment.[1][6] However, ivabradine is contraindicated in patients with severe hepatic impairment.[1][6]
- **Renal Impairment:** Renal impairment (creatinine clearance from 15 to 60 mL/min) has a minimal effect on the pharmacokinetics of ivabradine, and no dose adjustment is required.[6][15] Data is limited for patients with a creatinine clearance below 15 mL/min.[6][15]
- **Geriatric Population:** No significant pharmacokinetic differences have been observed in elderly patients (≥65 years) compared to the general population.[15]

Conclusion

Ivabradine exhibits predictable, linear pharmacokinetics at therapeutic doses. It is rapidly absorbed, extensively distributed, and primarily eliminated through hepatic metabolism by CYP3A4. The presence of a major active metabolite contributes to its overall therapeutic effect. A thorough understanding of its pharmacokinetic profile, particularly its metabolism and potential for drug interactions, is essential for optimizing its clinical use and ensuring patient safety. The use of deuterated internal standards like **ivabradine-d3 hydrochloride** is a critical component of the bioanalytical methods required to accurately characterize these pharmacokinetic properties.

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